molecular formula C12H18N2O4 B8327744 N,N-bis(2-methoxyethyl)-4-nitroaniline

N,N-bis(2-methoxyethyl)-4-nitroaniline

Cat. No.: B8327744
M. Wt: 254.28 g/mol
InChI Key: MVENMRNFLOLZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-methoxyethyl)-4-nitroaniline is a nitroaromatic compound featuring a para-nitro-substituted aniline core with two 2-methoxyethyl groups attached to the nitrogen atom. The structure combines electron-withdrawing (nitro) and electron-donating (methoxyethyl) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-4-nitroaniline

InChI

InChI=1S/C12H18N2O4/c1-17-9-7-13(8-10-18-2)11-3-5-12(6-4-11)14(15)16/h3-6H,7-10H2,1-2H3

InChI Key

MVENMRNFLOLZKH-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of N,N-bis(2-methoxyethyl)-4-nitroaniline and Analogs

Compound Name Substituents on N Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-methoxyethyl C₁₂H₁₈N₂O₄ 254.32 (calculated) Polar due to methoxy groups; likely soluble in polar solvents (e.g., DMSO) .
N,N-bis(2-chloroethyl)-4-nitroaniline 2-chloroethyl C₁₀H₁₂Cl₂N₂O₂ 263.12 Higher reactivity due to Cl groups; used in alkylation reactions .
N,N-bis(pyridin-4-yl)-4-nitroaniline Pyridin-4-yl C₁₆H₁₂N₄O₂ 300.29 (estimated) Forms via Ullmann-type coupling; electron-withdrawing nitro group enhances stability .
N-(4-Methoxyphenyl)-2-nitroaniline 4-methoxyphenyl C₁₃H₁₂N₂O₃ 244.25 Exhibits acute oral toxicity (H302) and skin irritation (H315) .

Key Observations:

Reactivity :

  • Chloroethyl derivatives (e.g., N,N-bis(2-chloroethyl)-4-nitroaniline) are highly reactive in alkylation due to the leaving-group capability of Cl, whereas methoxyethyl analogs prioritize stability and solubility .
  • Electron-withdrawing nitro groups direct electrophilic substitution to meta positions and stabilize intermediates in coupling reactions .

Solubility and Polarity :

  • Methoxyethyl groups enhance polarity and solubility in organic solvents compared to chloroethyl analogs, which are more lipophilic .

Toxicity :

  • Nitroaniline derivatives generally exhibit moderate toxicity (e.g., oral LD₅₀ > 300 mg/kg for N-(4-methoxyphenyl)-2-nitroaniline) due to nitro group metabolic activation .

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